Capecitabine-d11
Capecitabine-d11
Capecitabine-d11 is intended for use as an internal standard for the quantification of capecitabine by GC- or LC-MS. Capecitabine is a prodrug form of 5-fluorouracil (5-FU;). It is converted to 5-FU via several enzymatic steps beginning in the liver and ending with conversion in tumor tissue by thymidine phosphorylase, an enzyme that is more concentrated in tumor tissue compared with normal tissue. Capecitabine is cytotoxic only at high concentrations in Scaber, SIHA, and MKN45 cells (IC50s = 97, 578, and 994 µM, respectively) and is inactive in a variety of cancer cell lines, including COLO 205, HCT116, and MCF-7 cells (IC50s = >1,000 µM).
Brand Name:
Vulcanchem
CAS No.:
1132662-08-8
VCID:
VC0017052
InChI:
InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1/i1D3,3D2,4D2,5D2,6D2
SMILES:
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O
Molecular Formula:
C15H22FN3O6
Molecular Weight:
370.42 g/mol
Capecitabine-d11
CAS No.: 1132662-08-8
Cat. No.: VC0017052
Molecular Formula: C15H22FN3O6
Molecular Weight: 370.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Capecitabine-d11 is intended for use as an internal standard for the quantification of capecitabine by GC- or LC-MS. Capecitabine is a prodrug form of 5-fluorouracil (5-FU;). It is converted to 5-FU via several enzymatic steps beginning in the liver and ending with conversion in tumor tissue by thymidine phosphorylase, an enzyme that is more concentrated in tumor tissue compared with normal tissue. Capecitabine is cytotoxic only at high concentrations in Scaber, SIHA, and MKN45 cells (IC50s = 97, 578, and 994 µM, respectively) and is inactive in a variety of cancer cell lines, including COLO 205, HCT116, and MCF-7 cells (IC50s = >1,000 µM). |
|---|---|
| CAS No. | 1132662-08-8 |
| Molecular Formula | C15H22FN3O6 |
| Molecular Weight | 370.42 g/mol |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1/i1D3,3D2,4D2,5D2,6D2 |
| Standard InChI Key | GAGWJHPBXLXJQN-XSFNBKHLSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O |
| SMILES | CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O |
| Canonical SMILES | CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O |
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